Methyl 2-chloroacrylate
Description
Overview of α-Haloacrylates in Contemporary Chemical Research
α-Haloacrylates are a class of organic compounds that have garnered significant attention in modern chemical research. ontosight.ai These compounds are derivatives of acrylic acid, featuring a halogen atom at the α-position relative to the carbonyl group. Their unique structural features, including a carbon-carbon double bond, an ester group, and a halogen atom, impart a versatile reactivity profile. vulcanchem.com This makes them valuable building blocks in a wide array of chemical transformations.
In the realm of organic synthesis, α-haloacrylates serve as key intermediates for the construction of complex molecular architectures. ontosight.ai They readily participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the α-position. ontosight.aivulcanchem.com Furthermore, their electron-deficient double bond makes them excellent Michael acceptors and dienophiles in cycloaddition reactions. rsc.org The ability to undergo these transformations stereoselectively has further expanded their utility in the synthesis of chiral molecules. nih.govresearchgate.netrsc.org
Academic Significance of Methyl 2-chloroacrylate (B1238316) within Organic Synthesis and Polymer Science
Among the various α-haloacrylates, Methyl 2-chloroacrylate (MCA) stands out for its academic and industrial importance. ontosight.ai It is a colorless liquid with the chemical formula C4H5ClO2 and is utilized in the manufacturing of acrylic high polymers similar to polymethylmethacrylate and as a monomer for certain specialty polymers. wikipedia.org
In organic synthesis, this compound is a versatile reagent employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org Its reactivity is characterized by the interplay of the acrylate (B77674) system and the chlorine substituent. It can act as a precursor for the synthesis of various heterocyclic compounds and other valuable organic molecules. organic-chemistry.org For instance, it is used in the production of 2-aminothiazoline-4-carboxylic acid, an intermediate in the industrial synthesis of L-cysteine, through its reaction with thiourea (B124793). wikipedia.org
In the field of polymer science, this compound is a significant monomer. wikipedia.org It can undergo homopolymerization and copolymerization to produce a range of polymers with tailored properties. ontosight.aideepdyve.com The presence of the chlorine atom in the polymer backbone can influence its thermal properties and degradability, opening avenues for the development of functional and smart materials. univ.kiev.uascispace.com Copolymers of this compound with other monomers like styrene (B11656) and methyl methacrylate (B99206) have been synthesized and their properties investigated, demonstrating the potential to create materials with new monomer sequences and characteristics. ontosight.airsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloroprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C4H5ClO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
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InChI Key |
AWJZTPWDQYFQPQ-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(=O)C(=C)Cl | |
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Molecular Formula |
C4H5ClO2 | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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Related CAS |
25704-33-0 | |
| Record name | 2-Propenoic acid, 2-chloro-, methyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID4025585 | |
| Record name | Methyl 2-chloroacrylate | |
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Molecular Weight |
120.53 g/mol | |
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Physical Description |
Methyl 2-chloroacrylate is a colorless liquid. Used to make acrylic high polymer with properties closely resembling those of polymethylmethacrylate. Monomer for specialty polymers (e.g., aircraft glazing). (EPA, 1998), Colorless liquid; [HSDB] Chlorine-like odor; [MSDSonline] | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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| Record name | Methyl 2-chloroacrylate | |
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Boiling Point |
126 °F at 51 mmHg (EPA, 1998), 52 °C @ 51 mm Hg | |
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| Record name | METHYL 2-CHLOROACRYLATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), > 10% in ether | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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Density |
1.189 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.189 @ 20 °C/4 °C | |
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Vapor Pressure |
29.0 [mmHg] | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
80-63-7 | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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Synthetic Methodologies for Methyl 2 Chloroacrylate and Its Derivatives
Established Synthetic Pathways for Methyl 2-chloroacrylate (B1238316) Monomer
The synthesis of the methyl 2-chloroacrylate monomer primarily relies on the transformation of methyl acrylate (B77674) precursors. These methods are foundational in chemical manufacturing for producing this reactive and versatile compound.
Chlorination Reactions of Methyl Acrylate Precursors
A principal method for synthesizing this compound involves the direct reaction of methyl acrylate with a suitable chlorinating agent. ontosight.ai This process typically uses reagents such as chlorine gas or hypochlorous acid under controlled reaction conditions to introduce a chlorine atom at the 2-position of the acrylate structure. ontosight.ai An alternative pathway involves a two-step process starting from methyl acrylate, which is first chlorinated to yield methyl 2,3-dichloropropionate. Subsequent dehydrochlorination of this intermediate successfully produces this compound. thieme-connect.com Careful management of the reaction is necessary to favor the formation of the desired 2-chloro isomer and minimize the production of other isomers or byproducts. ontosight.ai
Advanced Synthetic Techniques and Optimization Studies
While direct chlorination is a common approach, research continues to focus on optimizing synthetic efficiency and exploring advanced methodologies. A significant challenge in handling this compound is its high reactivity, which can lead to spontaneous polymerization, complicating synthesis and purification. This reactivity necessitates careful control over reaction conditions and often requires the use of polymerization inhibitors. vulcanchem.com
Optimization studies aim to improve yield, purity, and environmental safety by exploring different catalysts, solvent systems, and reaction conditions. The goal is to develop greener and more atom-economical processes. For instance, one-pot synthesis methods, which combine multiple reaction steps into a single procedure without isolating intermediates, are being developed for related derivatives to streamline production and reduce waste. google.com
Derivatization Strategies for this compound
The presence of a chlorine atom and a carbon-carbon double bond makes this compound a valuable precursor for synthesizing a wide range of more complex molecules. ontosight.ai Its functional groups provide reactive sites for nucleophilic substitution, addition, and cyclization reactions.
Nucleophilic Substitution Reactions
The chlorine atom on this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. ontosight.aivulcanchem.com This allows for the introduction of various functional groups by reacting it with different nucleophiles. A notable industrial application of this reactivity is the reaction of this compound with thiourea (B124793). This reaction is a key step in the synthesis of 2-aminothiazoline-4-carboxylic acid, an important intermediate in the production of L-cysteine.
Bromoarylation under Meerwein Conditions
A powerful method for the derivatization of this compound is the Meerwein arylation, specifically bromoarylation. thieme-connect.comorganic-chemistry.org This reaction involves treating this compound with arenediazonium salts in the presence of a copper(II) bromide catalyst. thieme-connect.comorganic-chemistry.orgresearchgate.net The reaction proceeds by adding an aryl group and a bromine atom across the double bond, yielding methyl 3-aryl-2-bromo-2-chloropropanoates. thieme-connect.comorganic-chemistry.org
This method is highly versatile, accommodating a variety of anilines (the precursors to arenediazonium salts) with both electron-donating and electron-withdrawing substituents. thieme-connect.com The resulting propanoate derivatives are stable and serve as valuable intermediates for further synthesis, such as the construction of substituted 3-hydroxythiophenes. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Table 1: Examples of Anilines Used in the Bromoarylation of this compound This table is interactive. Click on the headers to sort.
| Starting Aniline (B41778) | Substituent Type |
|---|---|
| p-Toluidine | Electron-donating |
| 3-Trifluoromethylaniline | Electron-withdrawing |
| Various other anilines | Electron-rich and electron-poor |
Cyclization Reactions Utilizing Organozinc Compounds
This compound is a key starting material in multi-step, one-pot cyclization reactions for creating heterocyclic compounds like pyridines. In one such process, zinc chloride, a Lewis acid, is used to catalyze a key condensation step. google.com The synthesis begins with a Michael addition reaction between this compound and nitromethane, catalyzed by an organic base. The intermediate then undergoes a condensation reaction with triethyl orthoformate, catalyzed by zinc chloride. The final step involves cyclization with ammonia (B1221849) and ammonium (B1175870) chloride to produce 2-hydroxy-5-nitropyridine, which can be subsequently chlorinated to 2-chloro-5-nitropyridine. google.com This one-pot method is advantageous as it avoids the need for isolating intermediates, improving efficiency and safety. google.com
Table 2: Reagents for One-Pot Synthesis of 2-Hydroxy-5-nitropyridine This table is interactive. Click on the headers to sort.
| Step | Reagent(s) | Role |
|---|---|---|
| 1. Addition | Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Reactant and Organic Base Catalyst |
| 2. Condensation | Triethyl orthoformate, Zinc chloride | Reactant and Lewis Acid Catalyst |
| 3. Cyclization | Ammonia, Ammonium chloride | Ring Formation |
Synthesis of Heterocyclic Compounds (e.g., Substituted 3-Hydroxythiophenes, 2-Aminothiazoles)
This compound serves as a versatile building block in heterocyclic chemistry, enabling the synthesis of various important scaffolds, including substituted 3-hydroxythiophenes and 2-aminothiazole (B372263) derivatives. Its reactivity allows for the construction of these complex molecules through multi-step reaction sequences.
Synthesis of Substituted 3-Hydroxythiophenes
A notable application of this compound is in the synthesis of 2,5-substituted 3-hydroxythiophenes. thieme-connect.comorganic-chemistry.org This class of compounds is significant in the development of biologically active molecules and materials like liquid crystals and fluorescent dyes. organic-chemistry.org The synthetic strategy is a two-step process that begins with a Meerwein arylation of this compound, followed by a cyclization reaction with a substituted thiol. thieme-connect.com
Step 1: Meerwein Arylation
The initial step involves the bromoarylation of this compound under Meerwein reaction conditions. thieme-connect.com Anilines are converted into their corresponding arenediazonium salts, which then react with this compound in the presence of a copper(II) bromide catalyst. thieme-connect.comthieme-connect.com This reaction yields methyl 3-aryl-2-bromo-2-chloropropanoates. thieme-connect.comosi.lv The reaction is generally carried out in acetone (B3395972) at a controlled temperature. thieme-connect.com
General Procedure for Meerwein Arylation: An aniline derivative is treated with an aqueous solution of hydrogen bromide and then a saturated solution of sodium nitrite (B80452) at low temperatures (–5 °C to 5 °C) to form the diazonium salt. thieme-connect.com This cold solution is then added to a mixture of copper(II) bromide and this compound in acetone. thieme-connect.com This method has been used to prepare a range of methyl 3-aryl-2-bromo-2-chloropropanoates with yields between 41% and 82%. osi.lv
Step 2: Cyclization to form 3-Hydroxythiophenes
The methyl 3-aryl-2-bromo-2-chloropropanoates obtained from the Meerwein reaction are then used as precursors for the construction of the thiophene (B33073) ring. thieme-connect.com These intermediates react with various substituted methanethiols in the presence of a base to yield the final 2,5-substituted 3-hydroxythiophenes. thieme-connect.comorganic-chemistry.org This method provides a facile and mild procedure to access a wide structural variety of 3-hydroxythiophene derivatives in good to excellent yields. thieme-connect.com
The structural diversity is achieved by varying the starting anilines and thiols, which allows for different substituents at the 2- and 5-positions of the thiophene ring. thieme-connect.comthieme-connect.com
Table 1: Synthesis of Methyl 3-aryl-2-bromo-2-chloropropanoates via Meerwein Reaction
| Aryl Group (from Aniline) | Product | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | Methyl 2-bromo-2-chloro-3-(4-fluorophenyl)propanoate | 82% |
| 4-Chlorophenyl | Methyl 2-bromo-2-chloro-3-(4-chlorophenyl)propanoate | 75% |
| 4-Bromophenyl | Methyl 2-bromo-3-(4-bromophenyl)-2-chloropropanoate | 71% |
| Phenyl | Methyl 3-phenyl-2-bromo-2-chloropropanoate | 65% |
| 4-Methylphenyl | Methyl 2-bromo-2-chloro-3-(p-tolyl)propanoate | 63% |
| 4-Nitrophenyl | Methyl 2-bromo-2-chloro-3-(4-nitrophenyl)propanoate | 41% |
Data sourced from research on the Meerwein halogenoarylation of this compound. osi.lv
Table 2: Synthesis of 2,5-Substituted 3-Hydroxythiophenes
| Aryl Group (Position 5) | Thiol Reagent | Final Product | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | Methyl thioglycolate | Methyl 5-(4-fluorophenyl)-3-hydroxythiophene-2-carboxylate | 95% |
| 4-Chlorophenyl | Methyl thioglycolate | Methyl 5-(4-chlorophenyl)-3-hydroxythiophene-2-carboxylate | 93% |
| Phenyl | Methyl thioglycolate | Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate | 89% |
| 4-Bromophenyl | Ethyl 2-mercaptoacetate | Ethyl 5-(4-bromophenyl)-3-hydroxythiophene-2-carboxylate | 91% |
| 4-Nitrophenyl | Benzyl mercaptan | 5-(4-Nitrophenyl)-2-(benzyl)thiophen-3-ol | 78% |
Yields represent the cyclization step. Data compiled from studies on the bromoarylation of this compound for 3-hydroxythiophene synthesis. thieme-connect.comthieme-connect.com
Synthesis of 2-Aminothiazoles
This compound is a key precursor for the synthesis of thiazole (B1198619) derivatives, particularly 2-aminothiazoles. The reaction of this compound with thiourea is a direct pathway to produce 2-aminothiazoline-4-carboxylic acid. wikipedia.org This compound is a significant intermediate in the industrial synthesis of L-cysteine. wikipedia.org
The reaction proceeds through the nucleophilic attack of the sulfur atom in thiourea on the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination to form the thiazoline (B8809763) ring. While the primary product is the thiazoline derivative, this reaction is a fundamental step in building the core structure of 2-aminothiazoles from this compound.
Further research has explored multi-step sequences starting from related materials to generate substituted 2-aminothiazoles. For instance, intermediates derived from Meerwein-type reactions can be reacted with thiourea to form the 2-aminothiazole ring. researchgate.net Although these examples may start with precursors like acrolein instead of this compound, the cyclization step with thiourea is a common and crucial strategy for forming the 2-aminothiazole heterocycle. researchgate.netresearchgate.net
Reactivity and Mechanistic Investigations of Methyl 2 Chloroacrylate
Influence of the Halogen Substituent on Reactivity
The presence of a halogen atom at the α-position of an acrylate (B77674) ester significantly modifies its chemical reactivity. In methyl 2-chloroacrylate (B1238316), the chlorine atom, being electronegative, withdraws electron density from the carbon-carbon double bond. This inductive effect, combined with the electron-withdrawing nature of the ester group, makes the β-carbon of the double bond highly susceptible to nucleophilic attack. mdpi.com
Compared to its halogenated counterparts, the reactivity of methyl α-haloacrylates in radical copolymerization with methyl methacrylate (B99206) (MMA) shows a distinct trend. The relative reactivity towards an MMA radical increases in the order of F < Cl < Br. dtic.mil This suggests that the mesomeric effect of the halogen in stabilizing the resulting radical follows the order Br > Cl > F. dtic.mil Conversely, the reactivity of the corresponding methyl-α-haloacrylic radicals towards MMA monomer is in the reverse order. dtic.mil
In nucleophilic substitution reactions, the chlorine atom in methyl 2-chloroacrylate is a good leaving group, though generally less reactive than its bromo analog. This allows for the synthesis of a variety of α-substituted acrylates. ontosight.ai The reactivity is also influenced by steric factors, where the size of the halogen can impact the approach of nucleophiles and other reactants. libretexts.org
Table 1: Comparison of Reactivity Ratios for Methyl α-Haloacrylates with Methyl Methacrylate (MMA) dtic.mil
| α-Haloacrylate | Reactivity Ratio (r'⁻¹) with MMA radical |
|---|---|
| Methyl 2-fluoroacrylate | 2.78 |
| This compound | 3.85 |
Radical Reaction Mechanisms
This compound readily undergoes free-radical polymerization to produce polymers used in coatings and adhesives. smolecule.com The polymerization can be initiated by radical initiators. researchgate.netscientific.net The presence of the chlorine atom influences the polymerization kinetics. For instance, the propagation rate coefficient (kₚ) for ethyl 2-chloroacrylate is comparable to that of ethyl 2-cyanoacrylate, indicating that the chlorine substituent provides a similar stabilizing effect on the propagating radical as a nitrile group. mdpi.com
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that has been successfully applied to methyl methacrylate and other acrylates, often using copper or iron-based catalytic systems. cmu.educmu.eduresearchgate.net While specific studies on ATRP of this compound are not abundant in the provided results, the principles can be extended. The success of ATRP depends on the equilibrium between active propagating radicals and dormant species, which is influenced by the nature of the halogen. cmu.eduresearchgate.net In iron-catalyzed ATRP, bromo-initiating systems generally provide better control over the polymerization of methacrylates compared to chloro-initiating systems. rsc.org This is attributed to the higher efficiency of bromine in the atom transfer process, as the high affinity of chlorine for the iron catalyst can lead to less efficient deactivation of the growing polymer chains. rsc.org
The Meerwein arylation reaction, which proceeds via a radical mechanism, has been successfully applied to this compound. osi.lv In this reaction, an aryl radical, typically generated from an arenediazonium salt with a copper catalyst, adds to the double bond of this compound. osi.lvresearchgate.netorganic-chemistry.org This has been used to synthesize methyl 3-aryl-2-bromo-2-chloropropanoates, which are versatile intermediates for further chemical transformations. researchgate.netorganic-chemistry.org
Anionic Reaction Mechanisms
The strong electron-withdrawing properties of both the chlorine atom and the ester group make the β-carbon of this compound highly electrophilic and thus susceptible to anionic polymerization. mdpi.combartleby.com Anionic polymerization is typically initiated by nucleophiles such as organometallic compounds. researchgate.net The propagating species is a carbanion, which is stabilized by the adjacent electron-withdrawing groups. bartleby.com
Studies on the anionic polymerization of methyl α-chloroacrylate have shown that it can be readily polymerized by anionic catalysts. researchgate.net The reactivity of this compound in anionic copolymerizations with monomers like styrene (B11656), methyl methacrylate, and acrylonitrile (B1666552) is notably high. researchgate.net The reaction mechanism involves the nucleophilic addition of the initiator to the β-carbon of the monomer, generating a carbanion that then propagates by adding to subsequent monomer units. bartleby.com
In addition to polymerization, this compound can undergo nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. ontosight.ai This allows for the synthesis of various derivatives. For example, reaction with thiourea (B124793) leads to the formation of 2-aminothiazoline-4-carboxylic acid, an important intermediate in the industrial synthesis of L-cysteine. wikipedia.org
Cycloaddition Reactions
This compound is a versatile dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. anu.edu.auontosight.aisemanticscholar.orgresearchgate.net Its reactivity in these reactions is enhanced by the electron-withdrawing nature of the chloro and ester groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile.
It has been utilized in the synthesis of complex molecules. For instance, it participates in the enantioselective Diels-Alder reaction with 4-bromo-3-hydroxy-2-pyrone, a key step in the total synthesis of (+)-iso-A82775C. acs.orgnih.gov This reaction is catalyzed by an organocatalyst, cinchonine (B1669041). acs.orgnih.gov this compound has also been used in Diels-Alder reactions with vinyl norcaradiene derivatives and in the synthesis of bicyclo[2.2.2]oct-5-en-2-one derivatives. semanticscholar.orgresearchgate.net
The stereoselectivity of these cycloaddition reactions can be influenced by the reaction conditions, including the use of Lewis acid catalysts. researchgate.netresearchgate.netucc.ie The presence of the chloro substituent can also direct the stereochemical outcome of the cycloaddition.
Table 2: Examples of Cycloaddition Reactions with this compound
| Diene | Reaction Type | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 4-bromo-3-hydroxy-2-pyrone | Enantioselective Diels-Alder | Cinchonine | Bicyclic intermediate for natural product synthesis acs.orgnih.gov |
| Vinyl norcaradiene derivatives | Diels-Alder | Thermal | Polycyclic compounds semanticscholar.org |
Interactions with Metal Alkyl-Active Methylene (B1212753) Chelate Compounds
Research has been conducted on the reactions of methyl α-chloroacrylate with organozinc compounds, which can be considered a type of metal alkyl-active methylene chelate compound. researchgate.net The reaction of methyl α-chloroacrylate with di-n-butylzinc (n-Bu₂Zn) and n-butylzinc dimethoxymethylenemalonate (n-BuZnDMM) has been studied. researchgate.net These reactions can lead to polymerization, with the mechanism being dependent on the solvent. In toluene (B28343) or tetrahydrofuran (B95107) (THF), a radical polymerization mechanism is indicated, while in a more polar solvent like hexamethylphosphoramide (B148902) (HMPT), an anionic mechanism is favored. researchgate.net
Furthermore, the interaction of this compound with metal enolates, another class of related compounds, is a known reaction pathway. researchgate.net These reactions typically involve the nucleophilic addition of the enolate to the electrophilic double bond of the acrylate. researchgate.net The reactivity in these systems is governed by the stability of the chelate ring of the metal compound. researchgate.net
Polymerization Studies of Methyl 2 Chloroacrylate
Homopolymerization Research
Homopolymerization of methyl 2-chloroacrylate (B1238316) has been investigated through different mechanistic pathways, primarily free radical and anionic polymerization. The choice of initiator and reaction conditions plays a crucial role in determining the polymerization mechanism and the resulting polymer characteristics.
The free radical polymerization of methyl 2-chloroacrylate proceeds through the typical stages of initiation, propagation, and termination. The kinetics of this process have been studied using quantum chemical tools, which have helped in understanding the propagation kinetics. researchgate.netacs.orgconsensus.app The initiation step involves the generation of free radicals from an initiator, such as 2,2′-azobisisobutyronitrile (AIBN), through thermal decomposition. mdpi.com These radicals then add to the double bond of the MCA monomer, initiating the polymer chain growth. mdpi.com
The propagation step involves the sequential addition of monomer units to the growing polymer radical. researchgate.netacs.org Studies have shown that the rate of polymerization can be influenced by factors such as temperature and the presence of additives. researchgate.netkpi.ua For instance, the use of ultrasound has been shown to enhance the polymerization of acrylate (B77674) monomers in the presence of a thermolabile initiator like AIBN at lower temperatures than typically required. kpi.ua Termination of the growing polymer chains can occur through combination or disproportionation of two polymer radicals.
Anionic polymerization of this compound is also a viable method for synthesizing poly(this compound). researchgate.netresearchgate.net This process is typically initiated by nucleophilic reagents. researchgate.net The mechanism involves the attack of the initiator on the electron-deficient double bond of the MCA monomer, forming a carbanionic propagating species. ethernet.edu.et The stability of this growing anion allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic feature of living polymerizations. ethernet.edu.et
In certain solvent systems, such as hexamethylphosphoric triamide (HMPT), this compound has been observed to polymerize via an anionic mechanism when initiated with organozinc compounds. researchgate.netresearchgate.net In contrast, in solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF), the polymerization with the same initiators proceeds through a radical mechanism. researchgate.netresearchgate.net This solvent-dependent switch in mechanism highlights the sensitivity of the polymerization pathway to the reaction environment. Copolymerization data with monomers like styrene (B11656), methyl methacrylate (B99206), and acrylonitrile (B1666552) have shown the prominent reactivity of this compound in anionic copolymerizations. researchgate.net
The choice of initiator and catalyst significantly influences the polymerization of this compound.
AIBN (2,2′-azobisisobutyronitrile) is a common free-radical initiator. mdpi.comcmu.edu It thermally decomposes to generate radicals that initiate polymerization. mdpi.com The concentration of AIBN can affect the rate of polymerization; a higher concentration generally leads to a faster rate due to the generation of more radicals. cmu.edu The efficiency of AIBN as an initiator can be temperature-dependent. cmu.edu
Organozinc Compounds : Diorganozinc compounds, such as di-n-butylzinc, have been used to initiate the polymerization of this compound. researchgate.netresearchgate.net The mechanism of polymerization initiated by these compounds is highly dependent on the solvent used. In non-polar solvents like toluene or in THF, a radical polymerization mechanism is favored. researchgate.netresearchgate.net However, in a highly polar and coordinating solvent like HMPT, the polymerization proceeds through an anionic mechanism. researchgate.netresearchgate.net
Zinc Chloride (ZnCl2) : The presence of Lewis acids like zinc chloride can accelerate the radical polymerization of various vinyl monomers, including acrylates. researchgate.net This acceleration is attributed to the formation of a complex between the monomer and ZnCl2, which influences the propagation rate. researchgate.net It has been shown that ZnCl2 does not affect the rate of decomposition of AIBN, indicating that its effect is on the propagation step of the polymerization. researchgate.net
Copolymerization Research with Diverse Monomers
Copolymerization of this compound with other monomers allows for the synthesis of polymers with tailored properties.
The behavior of monomers in a copolymerization system is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer radical to add to its own type of monomer versus the other comonomer. quemix.com The Q-e scheme, developed by Alfrey and Price, provides a semi-empirical method to predict these reactivity ratios. quemix.comtue.nl The 'Q' value represents the general reactivity of the monomer, related to resonance stabilization, while the 'e' value represents the polarity of the monomer. tue.nl
For the copolymerization of this compound (M1) with various other monomers (M2), the reactivity ratios and Q-e values are crucial for predicting the copolymer composition. For instance, in the radical copolymerization of fluoroalkyl α-chloroacrylate monomers with styrene, the Q-e values were estimated to understand the copolymer composition. researchgate.net A chlorine substituent at the alpha position was found to significantly increase both the Q and e values, indicating enhanced reactivity and electron-withdrawing character. researchgate.net
Anionic Copolymerization Systems
This compound demonstrates significant reactivity in anionic polymerization systems, a characteristic attributed to the electron-withdrawing nature of its substituents.
Studies have shown that methyl α-chloroacrylate exhibits prominent reactivity in anionic copolymerizations with comonomers such as styrene, methyl methacrylate, and acrylonitrile. researchgate.netresearchgate.netx-mol.com The polymerization mechanism can be directed towards an anionic pathway by using specific solvents, such as hexamethylphosphoric triamide (HMPT). researchgate.netx-mol.com In other solvents like toluene and tetrahydrofuran (THF), the polymerization with certain organozinc initiators proceeds via a radical mechanism, but in HMPT, the mechanism shifts to anionic. researchgate.netx-mol.com
Anionic polymerization of α-chloroacrylic esters, including methyl and sec-butyl α-chloroacrylate, can be readily initiated by certain anionic catalysts like n-butyllithium or phenylmagnesium bromide. researchgate.netx-mol.com However, it has been noted that the anionic polymerization of a related monomer, ethyl α-chloroacrylate, tends to yield polymers of relatively low molecular weight (less than 20,000). x-mol.com
Controlled Radical Polymerization (CRP) Methodologies
The application of controlled radical polymerization (CRP) techniques to this compound allows for the synthesis of well-defined polymers with controlled molecular weights and architectures.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been successfully employed to create copolymers of this compound and methyl methacrylate. univ.kiev.uaresearchgate.net In one study, 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) was used as the RAFT agent to produce photodegradable copolymers. univ.kiev.ua A key aspect of the RAFT copolymerization of MCA and MMA is that the chlorine functionalities along the polymer backbone remain intact. chinesechemsoc.org
These intact chlorine atoms can then be utilized in other CRP processes. For instance, the chlorine atoms on a poly(this compound)-co-poly(methyl methacrylate) backbone can be activated by Atom Transfer Radical Polymerization (ATRP) catalysts, such as iron(II) chloride (FeCl₂). nsf.govchinesechemsoc.org This activation can initiate further polymerization or, under certain conditions, lead to controlled degradation of the polymer backbone, demonstrating a novel approach to creating degradable polymers. nsf.govchinesechemsoc.org The use of α-chloro acrylates as "inimers" (monomers that also act as initiators) in ATRP with other vinyl monomers can lead to the formation of hyperbranched polymers. researchgate.net
Alternating Copolymerization Investigations (e.g., with Propylene)
Alternating copolymers are a unique class of polymers where two different monomer units are arranged in a regular, alternating sequence along the chain. The copolymerization of an electron-accepting monomer with an electron-donating monomer, often in the presence of a Lewis acid, can lead to such structures. cmu.edu
A notable example is the alternating copolymerization of methyl α-chloroacrylate (an electron-accepting monomer) with propylene (B89431) (an electron-donating monomer). cmu.eduacs.org This reaction has been successfully carried out in the presence of ethylaluminum sesquichloride (EASC) as a Lewis acid. cmu.edu It was found that the addition of vanadyl chloride was necessary for the reaction, and the resulting product required purification to remove poly(methyl α-chloroacrylate) homopolymer that formed as an insoluble fraction in tetrahydrofuran. cmu.edu The electron-donating methyl group in propylene appears to enhance its tendency to form an alternating structure with MCAC. cmu.edu
| Comonomer | Lewis Acid | Additives | Key Finding | Reference |
|---|---|---|---|---|
| Propylene | Ethylaluminum sesquichloride (EASC) | Vanadyl chloride | An alternating copolymer was formed, though purification was required to remove homopolymer. | cmu.edu |
Solvent Effects and Reaction Conditions in Polymerization Processes
The choice of solvent and other reaction conditions plays a critical role in the outcome of polymerization, influencing reaction rates, polymer structure, and even the polymerization mechanism itself.
In ATRP, solvents can have a dramatic effect on the equilibrium constant (K_ATRP). wikipedia.org The value of K_ATRP can increase significantly with the polarity of the solvent. For example, switching the reaction medium from a nonpolar monomer to a polar solvent like dimethyl sulfoxide (B87167) can change the K_ATRP value by several orders of magnitude. wikipedia.org Studies on iron-mediated ATRP have also shown that solvent choice (e.g., toluene vs. p-xylene (B151628) or anisole) can affect the degree of control over the polymerization, with less polydisperse polymers being formed in toluene. nih.gov
For the polymerization of methyl α-chloroacrylate, the solvent can determine the reaction mechanism. It has been shown to polymerize via a radical mechanism in solvents like toluene and tetrahydrofuran (THF). researchgate.net However, when the polymerization is conducted in hexamethylphosphoric triamide (HMPT), the mechanism shifts to an anionic one. researchgate.net
Characterization and Advanced Properties of Poly Methyl 2 Chloroacrylate and Copolymers
Spectroscopic Characterization Techniques (e.g., FTIR, NMR)
Spectroscopic methods are fundamental in confirming the successful synthesis and determining the composition of PMCA and its copolymers.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is instrumental in identifying the key functional groups within the polymer structure. In copolymers of methyl methacrylate (B99206) (MMA) and methyl α-chloroacrylate (MCA), FTIR spectra confirm the presence of both monomer units. researchgate.net The absence of the vinyl group absorption band (around 1650 cm⁻¹) and the presence of characteristic ester carbonyl peaks are key indicators of successful polymerization. univ.kiev.ua For instance, in poly(MMA-co-VTES), the disappearance of the vinyl proton signal around 6.0 ppm in the NMR spectrum and the absence of the 1650 cm⁻¹ band in the FTIR spectrum confirm copolymerization. univ.kiev.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for detailed structural analysis. In poly(MMA-co-VTES), ¹H NMR shows signals for methyl protons of MMA at 0.8-1.0 ppm and -OCH₃ protons at 3.6 ppm, while the methylene (B1212753) protons of the main chain appear at 1.7-1.9 ppm. univ.kiev.ua ¹³C NMR further confirms the copolymer structure with the ester carbonyl carbon of the MMA unit resonating at 178 ppm and the -OCH₃ group at 66.6 ppm. univ.kiev.ua These techniques are crucial for determining copolymer composition and sequencing. researchgate.netnih.gov Studies on copolymers of MCA with 2,2,2-trifluoroethyl(methacrylate) (TFEMA) show that ESR spectra can identify radicals associated with both monomer units, providing insight into the radiolysis mechanism. dtic.mil
Thermal Analysis Methods (e.g., DSC, TGA) and Thermal Stability Studies
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the thermal behavior and stability of these polymers.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), a critical property for amorphous polymers. researchgate.nettainstruments.com The Tg of PMCA is approximately 145°C. dtic.mil For copolymers, the Tg typically lies between the values of the constituent homopolymers. dtic.mil For example, copolymers of MCA and 2,2,2-trichloroethyl(methacrylate) (TCEMA), which has a Tg of 132°C, exhibit Tg values between 132°C and 145°C. dtic.mil
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of polymers. researchgate.netacs.org Studies on copolymers of MMA and MCA have shown that their thermal properties can be similar to that of poly(methyl methacrylate) (PMMA), although with potentially lower thermal resistivity. univ.kiev.ua TGA of P(MMA-co-AMS) copolymers shows they begin to decompose at lower temperatures than PMMA homopolymer. acs.org The thermal stability of copolymers can be influenced by the comonomer; for instance, copolymerizing MMA with vinyl triethoxysilane (B36694) (VTES) results in a copolymer with higher thermal stability than PMMA. univ.kiev.ua
Below is a table summarizing the thermal properties of various MCA copolymers:
| Copolymer System | Tg (°C) | Decomposition Onset (°C) | Notes |
| Poly(MCA-co-TCEMA) | 132-145 | - | Tg varies with copolymer composition. dtic.mil |
| Poly(MCA-co-TFEMA) | 72-145 | - | Tg varies with copolymer composition. dtic.mil |
| Poly(MMA-co-MCA) | - | Similar to PMMA | Thermal resistivity may be lower than PMMA. univ.kiev.ua |
| Poly(MMA-co-VTES) | - | Higher than PMMA | Increased thermal stability with VTES incorporation. univ.kiev.ua |
Molecular Weight Distribution and Polymer Architecture Studies (e.g., Hyperbranched Structures)
The molecular weight and architecture of PMCA and its copolymers significantly influence their properties.
Gel Permeation Chromatography (GPC): GPC is a standard technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. nih.govnsf.gov It has been used to study the degradation of poly(methyl methacrylate-co-methyl α-chloroacrylate) copolymers, where a decrease in molecular weight is observed. nih.gov GPC is also used to monitor the kinetics of depolymerization reactions. nsf.gov
Hyperbranched Polymers: The copolymerization of α-chloroacrylates with vinyl monomers can lead to the formation of hyperbranched polymers (HBPs). acs.org These structures, synthesized via techniques like atom transfer radical polymerization (ATRP), often have broad molecular weight distributions. acs.orgresearchgate.net The use of inibramers (initiator-branching monomers) like α-chloro/bromo acrylates allows for the creation of HBPs with more precise and uniform branching. acs.orgresearchgate.net For example, visible-light-mediated controlled radical branching polymerization has been used to create HBPs with molecular weights ranging from 38,000 to 170,000 and degrees of branching from 2% to 24%. acs.org
The following table presents data on the molecular weight of hyperbranched polyacrylates:
| Polymerization Method | Comonomers | Mn ( g/mol ) | Degree of Branching (%) |
| Visible-light-mediated CRBP | OEOBA with hydrophilic acrylates | 38,000 - 170,000 | 2 - 24 |
Data from reference acs.org
Mechanical and Optical Properties of Resulting Polymers (e.g., Crazing Resistance for Glazing Applications)
The mechanical and optical properties of PMCA-based polymers are critical for their potential applications, particularly in areas like aircraft glazing.
Mechanical Properties: Poly(methyl α-chloroacrylate) exhibits lower total elongation compared to polymethyl methacrylate (PMMA). nasa.gov However, multiaxial stretching can significantly enhance the tensile strength and total elongation of these materials while the modulus of elasticity remains largely unchanged. nasa.gov
Optical Properties and Crazing Resistance: PMCA is a transparent material, making it a candidate for glazing applications. nih.govnoaa.gov A key advantage of PMCA and its copolymers is their superior resistance to crazing, which is the formation of a network of fine cracks on the surface of a plastic. nasa.govdtic.mil Studies have shown that poly(methyl α-chloroacrylate) is significantly more resistant to stress-solvent crazing with ethylene (B1197577) dichloride compared to PMMA. nasa.gov Multiaxial stretching further improves this resistance, with stretched PMCA showing a much higher threshold stress for crazing. nasa.gov While crazing in PMMA is a surface phenomenon, in cast poly(methyl α-chloroacrylate), it can also appear in the interior of the material. nist.gov
The table below compares the crazing resistance of different materials:
| Material | State | Crazing Resistance (relative) |
| Polymethyl methacrylate (Lucite HC-222) | Unstretched | Low |
| Polymethyl methacrylate (Lucite HC-222) | 150% Stretched | Improved |
| Modified Polymethyl methacrylate (Plexiglas 55) | Unstretched | Medium |
| Modified Polymethyl methacrylate (Plexiglas 55) | 45% Stretched | Higher than 150% stretched Lucite |
| Poly(methyl α-chloroacrylate) (Resin C) | Unstretched | High |
| Poly(methyl α-chloroacrylate) (Resin C) | 50% Stretched | Very High |
Data from reference nasa.gov
Elucidation of Structure-Property Relationships in Copolymers
Understanding the relationship between the chemical structure of copolymers and their macroscopic properties is crucial for designing materials with specific functionalities.
The introduction of methyl 2-chloroacrylate (B1238316) into a polymer backbone significantly influences its properties. The chlorine atom, being more electronegative and larger than a methyl group, affects the polymer's polarity, chain packing, and intermolecular interactions. This is evident in the higher dielectric constant of poly(methyl α-chloroacrylate) compared to PMMA, which is attributed to the higher dipole moment of the chlorine atom. iupac.org
Furthermore, the architecture of the polymer, such as linear versus hyperbranched, plays a significant role. Hyperbranched structures, resulting from the inclusion of MCA as an inibramer, can lead to materials with different solution and bulk properties compared to their linear analogues. acs.org The ability to tune properties like Tg, thermal stability, and crazing resistance by adjusting the copolymer composition and architecture makes methyl 2-chloroacrylate a valuable monomer for creating advanced polymeric materials.
Applications in Advanced Materials Science
Development of Specialty Polymers and Resins
Methyl 2-chloroacrylate (B1238316) is a key building block in the creation of specialty polymers and resins that exhibit properties distinct from or superior to conventional acrylics. wikipedia.orgsmolecule.com The incorporation of the chlorine atom into the polymer backbone imparts unique characteristics that are not present in standard polymethylmethacrylate (PMMA). wikipedia.org This has led to the development of a class of acrylic high polymers with tailored functionalities. wikipedia.orgnoaa.gov
The polymerization of MCA can be controlled to produce homopolymers or copolymers with specific attributes. Research has demonstrated the synthesis of novel chlorinated and carbonyl-containing polymethacrylates through the radical copolymerization of methyl 2-chloroacrylate with monomers such as ortho- and para-acetylphenyl methacrylates or ortho- and para-formylphenyl methacrylates. researchgate.netdeepdyve.com The reactivity ratios and the resulting copolymer yields have been shown to be influenced by the isomeric form of the comonomer, highlighting the ability to fine-tune the polymer structure and properties. researchgate.netdeepdyve.com For instance, copolymers derived from the para isomers of phenyl methacrylate (B99206) exhibit different characteristics compared to those from the ortho isomers, which is attributed to steric hindrance effects. deepdyve.com
These specialty polymers and resins find use in various niche applications where specific performance criteria are paramount. The presence of the chlorine atom can enhance properties such as refractive index, flame retardancy, and resistance to certain chemicals, making these materials suitable for specialized coatings, optical components, and other advanced material applications.
High-Performance Polymer Applications (e.g., Aircraft Glazing, Resist Polymers)
The unique properties of polymers derived from this compound make them highly suitable for demanding, high-performance applications, most notably in aircraft glazing and as resist polymers in the electronics industry.
Aircraft Glazing:
Poly(methyl alpha-chloroacrylate) has been extensively studied as a material for aircraft glazing. dtic.mildtic.milchemicalbook.com Its notable optical clarity, combined with superior resistance to stress-solvent crazing, makes it a more robust alternative to conventional polymethyl methacrylate (PMMA) in aerospace applications. dtic.mil Research has shown that the stress-solvent crazing resistance of poly(methyl alpha-chloroacrylate) can be significantly enhanced by stretching the material. dtic.mil
| Material | Key Advantage | Relevant Research Finding |
|---|---|---|
| Poly(methyl alpha-chloroacrylate) | Superior stress-solvent craze resistance | Significantly more resistant to crazing than MIL-P-8184 cast polymethyl methacrylate sheet. dtic.mil |
| Stretched Poly(methyl alpha-chloroacrylate) | Enhanced craze resistance with increased stretch | Stress-solvent crazing resistance increases with the percentage of stretch. dtic.mil |
Resist Polymers:
In the realm of microelectronics, copolymers of this compound are utilized as high-sensitivity positive tone electron beam (e-beam) resists. scispace.comresearchgate.net These materials are crucial for creating the intricate patterns required in the fabrication of integrated circuits and other semiconductor devices. A well-known example is the ZEP series of resists, which are copolymers of methyl-α-chloroacrylate and α-methylstyrene. researchgate.net
The sensitivity of these resists to an electron beam is a key performance metric. Research has shown that the incorporation of methyl α-chloroacrylate into the polymer structure can lead to materials with sensitivities comparable to or exceeding that of PMMA. scispace.com The decomposition mechanism of these resists upon e-beam exposure involves the dissociation of the chlorine atom, which initiates main-chain scission of the polymer. researchgate.net This scission increases the solubility of the exposed regions in a developer solution, allowing for the creation of precise patterns. The molecular weight of the copolymer also plays a role in the resist's performance, with higher molecular weight resists sometimes offering advantages in terms of pattern shape and dose margin.
| Resist Type | Composition | Key Feature | Application |
|---|---|---|---|
| ZEP Resists (e.g., ZEP520A) | Copolymer of methyl-α-chloroacrylate and α-methylstyrene | High sensitivity and dry etching resistance researchgate.net | Electron beam lithography researchgate.net |
| mr-PosEBR | Copolymer of methyl α-chloroacrylate and another monomer | Sensitivity comparable to ZEP520A and twice that of PMMA 495k scispace.com | High-resolution electron beam lithography and 3D surface patterning scispace.com |
| SER-2 | Poly(trimethylsilylmethyl α-chloroacrylate) | High silicon content for excellent oxygen reactive ion etching (O2 RIE) resistance psu.edu | Double-layer resist systems psu.edu |
Research on Photodegradable Polymers and Sustainable Recycling Technologies
The growing demand for sustainable materials has spurred research into polymers that can be degraded and recycled more readily. This compound has emerged as a valuable monomer in the development of photodegradable polymers, offering a potential pathway to more environmentally friendly recycling technologies. researchgate.netscispace.comnih.gov
Recent studies have focused on the synthesis of copolymers of methyl methacrylate (MMA) and methyl α-chloroacrylate (MCA) that can be degraded under visible light at ambient temperatures. researchgate.netscispace.comnih.gov This approach avoids the high temperatures typically required for polymer degradation and depolymerization. researchgate.netscispace.comnih.gov The degradation process is facilitated by the use of a photocatalyst, such as dimanganese decacarbonyl (Mn2(CO)10), which has a high affinity for halogens. researchgate.netscispace.comnih.gov
The mechanism involves the visible light-induced activation of the catalyst, which then interacts with the chlorine atoms in the copolymer backbone. This interaction triggers a series of reactions that lead to the scission of the polymer chains, breaking them down into low molecular weight oligomers. researchgate.netscispace.comnih.gov The efficiency of this photodegradation has been shown to increase with a higher ratio of MCA in the copolymer. univ.kiev.ua This research opens up the possibility of developing closed-loop recycling systems where plastic waste can be broken down into smaller molecules for reuse.
Further research has explored the use of iron-based ATRP (Atom Transfer Radical Polymerization) catalysts to activate the chlorine bonds along the backbone of a poly(this compound)-co-poly(methyl methacrylate) copolymer, leading to degradation through midchain cleavage. chinesechemsoc.orgnsf.gov These innovative approaches to polymer degradation, triggered by external stimuli like light or catalysts, represent a significant step towards a circular economy for plastics. nih.gov
Synthesis of Functional Polymers with Tailored Properties (e.g., Chlorinated and Carbonyl-containing Polymethacrylates)
The presence of the reactive chlorine atom in this compound provides a versatile handle for the synthesis of functional polymers with precisely tailored properties. ontosight.ai This allows for the creation of materials designed for specific and advanced applications. One key area of research is the synthesis of chlorinated and carbonyl-containing polymethacrylates. researchgate.netdeepdyve.com
These functional polymers are typically prepared through the radical copolymerization of this compound with other functional monomers. researchgate.netdeepdyve.com For example, copolymerizing MCA with ortho- and para-acetylphenyl methacrylates or ortho- and para-formylphenyl methacrylates results in polymers that incorporate both chlorine atoms and carbonyl groups into their structure. researchgate.netdeepdyve.com The properties of these resulting copolymers can be systematically adjusted by varying the type and proportion of the comonomers. Studies have shown that the steric effects of the substituents on the phenyl ring of the comonomer influence the reactivity ratios and yields of the copolymerization, providing a method to control the final polymer architecture. deepdyve.com
Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been employed to synthesize copolymers of methyl α-chloroacrylate with monomers like methyl methacrylate. univ.kiev.ua RAFT and other controlled radical polymerization methods offer precise control over the molecular weight, architecture, and functionality of the resulting polymers. This level of control is crucial for creating materials with highly specific and predictable properties. The ability to introduce functional groups, such as the chlorine and carbonyl moieties, in a controlled manner paves the way for the development of new materials with advanced thermal, optical, and chemical properties for a wide range of scientific and industrial applications.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Modeling of Polymerization Kinetics
Computational studies have explored the kinetics of free-radical propagation for a range of α-substituted acrylates, including ethyl α-chloroacrylate (ECA), a close analog of MCA. researchgate.netacs.orgresearchgate.netacs.orgconsensus.appugent.be These studies have employed various Density Functional Theory (DFT) functionals to model the relative propagation kinetics of these monomers. researchgate.netacs.orgresearchgate.netacs.orgconsensus.appugent.be The insights gained from these models help in understanding the structure-reactivity relationships that govern the polymerization process. acs.org
Density Functional Theory (DFT) Studies on Propagation Kinetics and Chain Length Effects
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the propagation kinetics of free-radical polymerization. researchgate.netresearchgate.net Studies on α-substituted acrylates, including ethyl α-chloroacrylate (ECA), have utilized various DFT functionals like BMK, BB1K, MPW1B95, MPW1K, and MPWB1K to model the propagation kinetics. researchgate.netacs.orgacs.orgconsensus.appugent.be Among these, the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) methodology has been found to provide the best qualitative agreement with experimental data. researchgate.netacs.orgacs.orgconsensus.appugent.be
A significant aspect explored in these studies is the effect of chain length on the propagation rate constant. researchgate.netacs.orgresearchgate.netacs.orgconsensus.appugent.be By examining the addition reactions of monomeric, dimeric, trimeric, and tetrameric radicals to the monomer, researchers have been able to model how the rate of propagation changes as the polymer chain grows. researchgate.netacs.orgacs.orgconsensus.appugent.be This is crucial for developing accurate kinetic models of polymerization. acs.org For instance, the propagation rate constant (kP) is calculated for the addition of a monomeric radical to the monomer (kP1), a dimeric radical to the monomer (kP2), and so on, to understand the chain length dependency. acs.org
The electron-withdrawing nature of the α-chloro substituent in methyl 2-chloroacrylate (B1238316) is expected to significantly influence its reactivity, a factor that can be quantitatively assessed through DFT calculations.
Modeling of Tacticity and Stereochemistry in Polymerization
The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties. Tacticity describes the relative arrangement of substituent groups along the polymer backbone. libretexts.org The three main types of tacticity are:
Isotactic: All substituent groups are on the same side of the polymer chain. libretexts.org
Syndiotactic: Substituent groups alternate on opposite sides of the chain. libretexts.org
Atactic: Substituent groups are randomly arranged. libretexts.org
Computational modeling plays a crucial role in understanding and predicting the tacticity of polymers. researchgate.netacs.orgconsensus.appugent.be For α-substituted acrylates, DFT studies have been used to model the tacticity by considering all possible attack orientations of the radical in three-dimensional space around the monomer. researchgate.netacs.orgconsensus.appugent.be These models can help to predict the ratio of syndiotactic to isotactic placements. researchgate.netacs.orgconsensus.appugent.be
The choice of polymerization conditions, such as the solvent, can also influence the stereochemistry of the resulting polymer. ugent.beyok.gov.tr For example, in the free-radical polymerization of methyl methacrylate (B99206), the use of fluoroalcohols as solvents has been shown to induce a higher degree of syndiotacticity due to hydrogen bonding interactions. ugent.beresearchgate.net Similar computational models could be applied to methyl 2-chloroacrylate to predict how different solvents might affect the tacticity of poly(this compound).
Computational Analysis of Polymer Fragmentation Mechanisms
The degradation and fragmentation of polymers are critical aspects of their lifecycle and potential for chemical recycling. researchgate.net Computational studies can provide detailed insights into the mechanisms of polymer fragmentation. acs.org For copolymers containing this compound, computational analysis can be used to investigate the fragmentation pathways that occur upon exposure to stimuli like visible light. researchgate.net
Recent research has focused on the visible light-induced degradation of copolymers of methyl methacrylate and methyl α-chloroacrylate. researchgate.net Computational studies supporting these experimental observations investigate how the structure of the comonomer and the inibramer (a molecule that acts as both an initiator and a branching agent) influences fragmentation. acs.org These analyses often involve calculating the total energies of model substrates and their resulting fragments to understand the thermodynamics and kinetics of the fragmentation process. acs.org The fragmentation of polymer ions can be complex, involving charge-directed fragmentations, charge-remote rearrangements, and fragmentations via radical intermediates. nih.gov
| Computational Method | Application in Fragmentation Analysis | Key Insights |
|---|---|---|
| DFT Calculations | Calculating total energies of reactants, transition states, and products in fragmentation pathways. | Provides information on the feasibility and energetics of different fragmentation routes. acs.org |
| Tandem Mass Spectrometry (MS/MS) Analysis | Characterizing the fragments of polymer ions after collisionally activated dissociation (CAD). | Helps in deducing macromolecular structure and understanding fragmentation mechanisms. nih.gov |
QTAIM-Based Descriptors for Acrylate (B77674) Classification and Reactivity Prediction
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in molecules and deriving descriptors that can predict their reactivity. researchgate.net Recently, new descriptors based on QTAIM have been developed to classify acrylates and explain properties like mutagenicity. researchgate.net These descriptors quantify the electron-withdrawing effect of substituent groups within a molecule. researchgate.net
For acrylates, these descriptors consider the substituents on the prop-2-enoate backbone, the number of acrolein units, and the molecule's electrophilicity. researchgate.net By applying cluster analysis using these descriptors, acrylates can be classified into different groups based on their structural features. researchgate.net A key finding from these studies is that mutagenic acrylates often have electron-withdrawing substituents, which increases the electrophilicity of the β-carbon in the acrolein backbone, making the molecule more reactive. researchgate.net
Given that this compound possesses an electron-withdrawing chloro group at the α-position, QTAIM-based analysis could be a valuable tool for predicting its reactivity and comparing it to other acrylates.
Environmental Aspects and Degradation Research
Atmospheric Photochemical Degradation Pathways
While specific, detailed kinetic studies on the atmospheric degradation of methyl 2-chloroacrylate (B1238316) are limited, its photochemical degradation pathways can be inferred from the behavior of similar acrylate (B77674) compounds in the atmosphere. The primary mechanisms for the removal of volatile organic compounds like methyl 2-chloroacrylate from the troposphere are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).
Reaction with Hydroxyl Radicals (•OH): The dominant degradation pathway for most alkenes in the atmosphere during the daytime is their reaction with hydroxyl radicals. The •OH radical can add across the carbon-carbon double bond of this compound. This addition can occur at two positions, leading to the formation of two possible hydroxyalkyl radicals. Following the addition, these radicals will rapidly react with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals can then undergo further reactions, leading to the formation of various oxygenated products such as aldehydes, ketones, and organic nitrates. For a similar compound, methyl methacrylate (B99206), the major products from the OH radical-initiated photodegradation were methyl pyruvate (B1213749) and formaldehyde (B43269) nih.gov.
Reaction with Ozone (O₃): Ozonolysis is another significant degradation pathway for unsaturated compounds. The reaction of ozone with the double bond of this compound would proceed through the Criegee mechanism. This involves the formation of a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly decomposes to form a carbonyl compound and a carbonyl oxide (Criegee intermediate) masterorganicchemistry.comcore.ac.ukyoutube.com. These intermediates can then undergo further reactions to form a variety of products, including smaller aldehydes, carboxylic acids, and secondary organic aerosols.
Reaction with Nitrate Radicals (NO₃•): During nighttime, in the absence of sunlight, the reaction with nitrate radicals can be a significant loss process for alkenes. Similar to •OH radicals, NO₃• can add to the double bond of this compound, initiating a series of reactions that lead to the formation of organic nitrates and other oxidized products.
Enzymatic Degradation Mechanisms (e.g., Role of 2-Haloacrylate Reductase)
Microbial degradation represents a key pathway for the removal of halogenated organic compounds from the environment. While direct enzymatic degradation of this compound is not extensively documented, research on its de-esterified form, 2-chloroacrylic acid (2-CAA), provides significant insights. It is plausible that the initial step in the microbial metabolism of this compound is the hydrolysis of the ester bond to yield methanol (B129727) and 2-CAA, which is then further metabolized.
Soil bacteria, such as Burkholderia sp. WS and Pseudomonas sp. YL, have been shown to utilize 2-CAA as a sole carbon source researchgate.netresearchgate.net. Two distinct enzymatic pathways for the degradation of 2-CAA have been identified:
Pathway 1: Reductive Dehalogenation via 2-Haloacrylate Reductase
In Burkholderia sp. WS, a key enzyme involved is 2-haloacrylate reductase . This enzyme catalyzes the NADPH-dependent reduction of the carbon-carbon double bond of 2-CAA to produce (S)-2-chloropropionate researchgate.netresearchgate.netglobalauthorid.com. This saturated intermediate is then likely dehalogenated by a 2-haloacid dehalogenase to yield lactate, which can enter central metabolic pathways nih.govresearchgate.net.
The reaction can be summarized as: 2-Chloroacrylate + NADPH + H⁺ → (S)-2-Chloropropionate + NADP⁺
Pathway 2: Hydrative Dehalogenation via 2-Haloacrylate Hydratase
The reaction proceeds as follows: 2-Chloroacrylate + H₂O → [2-Chloro-2-hydroxypropionate] → Pyruvate + HCl
The discovery of these enzymatic pathways highlights the diverse strategies employed by microorganisms to mineralize halogenated acrylates.
| Enzyme | Organism | Cofactor | Mechanism | Product of 2-Chloroacrylate Degradation |
| 2-Haloacrylate Reductase | Burkholderia sp. WS | NADPH | Reduction of C=C double bond | (S)-2-Chloropropionate |
| 2-Haloacrylate Hydratase | Pseudomonas sp. YL | FADH₂ | Hydration followed by dehalogenation | Pyruvate |
Table 1: Comparison of the two main enzymatic degradation pathways for 2-chloroacrylate.
Visible Light Induced Photodegradation of this compound Copolymers
The incorporation of this compound into polymer chains has been explored as a strategy to create photodegradable materials. Research has demonstrated that copolymers containing this compound units can be broken down into smaller oligomers upon exposure to visible light, particularly in the presence of a photocatalyst. This approach offers a potential advantage over traditional recycling methods that often require high temperatures researchgate.netnih.gov.
A key area of research has been the photodegradation of copolymers of methyl methacrylate (MMA) and this compound (MCA). The degradation is typically initiated by a photocatalyst that absorbs visible light and triggers reactions leading to the scission of the polymer backbone.
Catalytic Systems and Degradation Efficiency
Two main types of photocatalysts have been investigated for this purpose: metal carbonyl complexes and organic dyes.
Dimanganese Decacarbonyl (Mn₂(CO)₁₀): This metal complex has been shown to be an effective photocatalyst for the degradation of poly(MMA-co-MCA) copolymers under visible light irradiation at ambient temperatures. researchgate.netnih.govscispace.com The manganese radicals generated upon photolysis are believed to have a high affinity for the chlorine atoms in the MCA units, initiating a radical process that leads to the cleavage of the polymer chain. researchgate.netresearchgate.net Studies have reported significant degradation, resulting in a decrease in the molecular weight of the copolymers. researchgate.netnih.gov
Organic Dyes (Eosin Y, Erythrosine B): Metal-free photocatalytic systems using organic dyes like Eosin Y and Erythrosine B have also been successfully employed for the degradation of these copolymers. ethz.ch These dyes absorb visible light and can initiate the degradation process through single-electron transfer mechanisms. This approach is considered more environmentally friendly due to the absence of heavy metals. ethz.ch
The efficiency of degradation can be influenced by factors such as the concentration of the photocatalyst, the intensity and wavelength of the light, the solvent, and the composition of the copolymer.
| Photocatalyst | Copolymer | Light Source | Outcome | Reference |
| Dimanganese Decacarbonyl (Mn₂(CO)₁₀) | Poly(methyl methacrylate-co-methyl 2-chloroacrylate) | Visible Light | Degradation to low molecular weight oligomers | researchgate.netnih.govscispace.com |
| Eosin Y | Poly(methyl methacrylate-co-methyl 2-chloroacrylate) | Visible Light (Green) | Significant reduction in molecular weight | ethz.ch |
| Erythrosine B | Poly(methyl methacrylate-co-methyl 2-chloroacrylate) | Visible Light | Dramatic decrease in molecular weight | ethz.ch |
Table 2: Summary of research findings on the visible light-induced photodegradation of this compound copolymers.
This research into the photodegradation of this compound copolymers opens up possibilities for designing plastics that can be broken down under specific, controlled conditions, contributing to efforts to mitigate plastic pollution.
Future Research Directions and Emerging Academic Applications
Exploration of Novel Synthetic Methodologies
The reactivity of methyl 2-chloroacrylate (B1238316) makes it a key starting material for synthesizing complex organic molecules. Research is ongoing to develop new, efficient, and selective synthetic methods.
One promising area is the use of MCA in multicomponent reactions. The Meerwein reaction, for instance, has been successfully employed to synthesize methyl 3-aryl-2-bromo-2-chloropropanoates from methyl 2-chloroacrylate and various arenediazonium salts with copper(II) bromide as a catalyst. researchgate.netorganic-chemistry.org These products serve as valuable precursors for the construction of substituted 3-hydroxythiophenes, a class of heterocyclic compounds with significant applications in medicinal chemistry and material science. researchgate.net Future work could explore expanding the substrate scope and optimizing reaction conditions to improve yields and accessibility.
Another significant research avenue is its application in stereoselective synthesis. An enantioselective Diels-Alder reaction between 4-bromo-3-hydroxy-2-pyrone and this compound, using cinchonine (B1669041) as an organocatalyst, is a key step in the total synthesis of (+)-iso-A82775C, a proposed biosynthetic precursor of the chloropupukeananin (B1261273) family of natural products. researchgate.net This highlights the potential of MCA in constructing chiral molecules. Further research is expected to focus on developing new catalytic systems to achieve higher enantioselectivity and apply this methodology to the synthesis of other complex natural products.
However, challenges remain. Attempts to use this compound in certain advanced catalytic cycles, such as a palladium-catalyzed domino aminocarbonylation sequence for producing β-lactams, have been unsuccessful due to the high reactivity of the olefin leading to polymerization. rsc.org Overcoming these challenges by developing new catalysts or reaction conditions that can control the reactivity of MCA is a key goal for future synthetic methodology development.
Table 1: Selected Synthetic Methodologies Utilizing this compound
| Reaction Type | Reactants | Catalyst/Reagent | Product Class | Reference |
|---|---|---|---|---|
| Meerwein Arylation | This compound, Arenediazonium salts | Copper(II) bromide | Methyl 3-aryl-2-bromo-2-chloropropanoates | researchgate.netorganic-chemistry.org |
| Enantioselective Diels-Alder | This compound, 4-bromo-3-hydroxy-α-pyrone | Cinchonine | Optically active cyclic adducts | researchgate.net |
| Industrial Synthesis | This compound, Thiourea (B124793) | Not specified | 2-Aminothiazoline-4-carboxylic acid | wikipedia.org |
Design and Synthesis of Advanced Polymer Architectures
This compound is a valuable monomer for creating specialty polymers with tailored properties and advanced architectures. wikipedia.orgnih.gov The presence of the chlorine atom on the polymer backbone after polymerization offers a reactive handle for post-polymerization modification, degradation, or branching.
Future research is heavily focused on creating degradable and recyclable polymers. Copolymers of methyl α-chloroacrylate (MCA) and methyl methacrylate (B99206) (MMA) have been synthesized using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. chinesechemsoc.org The chlorine atoms distributed along the polymer backbone act as latent initiation sites. These sites can be activated by Atom Transfer Radical Polymerization (ATRP) catalysts, which generates mid-chain radicals leading to backbone scission and degradation of the polymer into smaller oligomers. chinesechemsoc.orgresearchgate.net This "pendant-triggering backbone degradation" strategy is a promising approach for designing materials that can be broken down on demand. researchgate.net
The synthesis of hyperbranched polymers is another emerging application. The copolymerization of α-chloroacrylate inibramers (initiator-branchers) with other vinyl monomers through controlled radical branching polymerization (CRBP) can produce polymers with highly branched, tree-like structures. nih.gov These hyperbranched polymers possess unique properties such as lower viscosity and a high density of functional end groups compared to their linear analogues. Research in this area will likely explore the synthesis of novel water-soluble inibramers and their copolymerization with a wider range of functional monomers to create advanced materials for biomedical applications like drug delivery systems. nih.gov
Further investigations will also target the synthesis of complex topologies such as linear-hyperbranched block copolymers and polymer-protein hybrids, leveraging the controlled nature of these polymerization techniques. nih.gov
Table 2: Polymerization Techniques and Resulting Architectures
| Polymerization Method | Comonomers | Resulting Architecture | Key Feature | Reference |
|---|---|---|---|---|
| RAFT Polymerization | Methyl α-chloroacrylate, Methyl methacrylate | Linear copolymer | Pendant chlorine atoms for triggered degradation | chinesechemsoc.orgresearchgate.net |
| Controlled Radical Branching Polymerization (CRBP) | α-chloro/bromo acrylate (B77674) (inibramer), Acrylate comonomers | Hyperbranched polymer | Controlled degree of branching, high functionality | nih.gov |
| Free Radical Polymerization | This compound | Specialty polymers | Not specified | wikipedia.orgchemicalbook.com |
Deeper Mechanistic Elucidation of Complex Reaction Pathways
A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, several reaction pathways are subjects of ongoing mechanistic investigation.
The mechanism for the degradation of poly(methyl methacrylate-co-methyl α-chloroacrylate) is a key area of study. It is proposed that the activation of the chlorine atoms along the polymer backbone by an ATRP catalyst generates acrylic mid-chain radicals. chinesechemsoc.org These highly reactive radicals are believed to undergo β-scission, leading to the cleavage of the polymer backbone. chinesechemsoc.org Future research, likely involving computational studies and advanced spectroscopic techniques, will aim to provide a more detailed picture of these radical processes, including the kinetics and thermodynamics of each step.
In the realm of small molecule synthesis, the mechanism of the anti-selective Cu-mediated SN2' reaction used in the synthesis of (+)-iso-A82775C is of great interest. researchgate.net This reaction creates an axially chiral vinylallene moiety, and a deeper understanding of the transition state and the role of the copper mediator could lead to the development of more efficient and selective catalysts for similar transformations.
Furthermore, the proposed mechanism for the formation of 3-hydroxythiophenes from MCA-derived precursors involves a series of steps following the initial Meerwein reaction. researchgate.netorganic-chemistry.org Elucidating the finer details of this domino reaction sequence could enable the rational design of substrates to access a wider variety of complex heterocyclic systems.
Contributions to Sustainable Chemistry and Environmental Remediation Technologies
This compound is positioned to play a role in advancing sustainable chemistry, primarily through the development of recyclable and degradable polymers.
The synthesis of polymers that can be chemically recycled back to their constituent monomers or degraded into benign smaller molecules is a cornerstone of a circular economy. Research into the visible light-induced degradation of poly(methyl methacrylate-co-methyl α-chloroacrylate) copolymers is a prime example. researchgate.net Using a catalyst with a high affinity for halogens, these copolymers can be efficiently broken down into low molecular weight oligomers at ambient temperatures, offering a more environmentally friendly alternative to high-temperature recycling methods. researchgate.net Similarly, the depolymerization of polymethacrylates with terminal chlorine functionality, mediated by iron catalysts, represents another promising route for chemical recycling. acs.org
The degradation of chlorine-containing polymers also intersects with the field of environmental remediation. Enzymes known as 2-haloacid dehalogenases are capable of cleaving carbon-halogen bonds in a variety of compounds. frontiersin.org While direct enzymatic degradation of MCA-containing polymers has not been extensively studied, future research could explore the potential of these or engineered enzymes to bioremediate waste from such materials. This is particularly relevant as these enzymes are of great interest for detoxifying halogenated pollutants in soil and water. frontiersin.orgkyoto-u.ac.jp The development of polymers that are intentionally designed for enzymatic degradation could be a future frontier in sustainable materials science.
Q & A
Q. What are the optimal storage conditions for Methyl 2-chloroacrylate to prevent degradation?
Q. What safety protocols are critical for handling this compound?
The compound is toxic, flammable, and a severe irritant. Key protocols include:
- PPE : Wear nitrile gloves, indirect-vent goggles, and flame-resistant lab coats. Use face shields during bulk transfers .
- Ventilation : Operate in a fume hood with airflow ≥100 ft/min to avoid inhalation exposure .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Equipment : Ensure accessible eyewash stations and safety showers .
Q. How can researchers verify the purity of this compound?
Use chromatographic methods :
- GC-MS : Employ a polar column (e.g., DB-5) with a temperature ramp (40°C to 250°C at 10°C/min) to separate and quantify impurities .
- FTIR : Validate the absence of polymerized acrylate by comparing spectra to reference peaks (e.g., C=O stretch at 1720 cm⁻¹) .
- Karl Fischer Titration : Measure water content (<0.1% w/w) to ensure dryness, as moisture accelerates hydrolysis .
Advanced Research Questions
Q. How can conflicting literature data on boiling points be reconciled?
Discrepancies arise from pressure-dependent measurements and purity variations :
Q. What synthetic methodologies leverage this compound for heterocyclic compound synthesis?
The compound’s α,β-unsaturated ester structure enables diverse reactions:
- Meerwein Bromoarylation : React with aryl diazonium salts under acidic conditions (e.g., HBr/CuBr) to form substituted 3-hydroxythiophenes .
- Cycloaddition : Use [4+2] Diels-Alder reactions with dienes (e.g., furan) to synthesize bicyclic esters .
- Radical Polymerization : Initiate with AIBN (azobisisobutyronitrile) at 60–80°C to study copolymerization kinetics .
Q. What analytical challenges arise in quantifying this compound degradation products?
Key challenges include:
- Polymer Interference : Precipitate polymers via methanol dilution and centrifugation before analysis .
- Isomer Discrimination : Use HPLC with a chiral column (e.g., Chiralpak AD-H) to resolve stereoisomers formed during degradation .
- Low-Volatility Byproducts : Apply high-temperature GC (up to 300°C) or derivatize samples for improved detection .
Methodological Recommendations
- Contradiction Analysis : When encountering conflicting data (e.g., boiling points), cross-reference experimental conditions (pressure, purity) and replicate measurements using standardized protocols .
- Data Presentation : Follow IMRaD structure for publications: detail synthesis steps in Methods , use Supplementary Materials for raw spectra, and discuss anomalies in Discussion .
- Ethical Compliance : Adhere to OSHA 1910.120(q) for hazardous waste disposal and document safety audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
